molecular formula C12H10Br2O B8527072 2-Bromo-6-(2-bromoethoxy)naphthalene

2-Bromo-6-(2-bromoethoxy)naphthalene

Cat. No.: B8527072
M. Wt: 330.01 g/mol
InChI Key: XDSZHVRSAPNEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(2-bromoethoxy)naphthalene is a naphthalene derivative featuring a bromine atom at the 2-position and a 2-bromoethoxy substituent at the 6-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The 2-bromo group enhances electrophilic substitution reactivity, while the 6-position substituent modulates electronic and steric properties, influencing reactivity and applications .

Properties

Molecular Formula

C12H10Br2O

Molecular Weight

330.01 g/mol

IUPAC Name

2-bromo-6-(2-bromoethoxy)naphthalene

InChI

InChI=1S/C12H10Br2O/c13-5-6-15-12-4-2-9-7-11(14)3-1-10(9)8-12/h1-4,7-8H,5-6H2

InChI Key

XDSZHVRSAPNEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its bromine atoms serve as electrophilic sites, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules.

Case Study: Synthesis of Anti-Inflammatory Agents

One notable application is its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2-Bromo-6-(2-bromoethoxy)naphthalene can be transformed into intermediates for drugs like nabumetone and naproxen through various synthetic routes, including the Heck reaction and other coupling methods. These reactions leverage the compound's bromine groups to form carbon-carbon bonds that are essential for constructing the active pharmaceutical ingredients.

Materials Science

In materials science, this compound is explored as a building block for developing new materials, particularly in the field of organic electronics.

Application: Organic Photovoltaics

Research indicates that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to form charge-transfer complexes. The brominated naphthalene derivatives can enhance the efficiency of charge transport within these devices, making them valuable for improving solar cell performance.

Emerging studies suggest potential biological applications for this compound, particularly in antimicrobial and anticancer research.

Case Study: Antimicrobial Activity

Preliminary investigations have indicated that brominated naphthalene derivatives exhibit antimicrobial properties against various pathogens. The specific interactions of this compound with biological systems are still under exploration, but its structural features suggest it may influence cellular processes or serve as a scaffold for developing new antimicrobial agents.

Environmental Applications

The compound's reactivity also positions it as a candidate for environmental applications, particularly in remediation processes where halogenated compounds can react with pollutants.

Comparison with Similar Compounds

2-Bromo-6-methoxynaphthalene

  • Molecular Formula : C₁₁H₉BrO
  • Molecular Weight : 237.09 g/mol
  • Key Data: Synthesis: Produced via bromination of 2-naphthol followed by methylation . Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen . Industrial Relevance: Optimized synthesis methods using iron catalysts improve scalability .

2-Bromo-6-fluoronaphthalene

  • Molecular Formula : C₁₀H₆BrF
  • Molecular Weight : 225.06 g/mol

2-Bromo-6-(bromomethyl)naphthalene

  • Molecular Formula : C₁₁H₈Br₂
  • Molecular Weight : 300.99 g/mol
  • Key Data :
    • Reactivity : Used in alkylation and nucleophilic substitution reactions. For example, it reacts with pyridine derivatives to form quaternary ammonium salts for fluorosolvatochromic studies .

Sulfinyl and Sulfonyl Derivatives (e.g., 2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene)

  • Molecular Formula : C₁₇H₁₃BrFOS
  • Molecular Weight : 362.99 g/mol
  • Key Data :
    • Synthesis : Oxidized from thioether precursors using H₂O₂ in acetic acid, yielding 58–89% .
    • Biological Relevance : Tested for radioprotective effects due to sulfinyl/sulfonyl groups’ ability to scavenge free radicals .

2-Bromo-6-(2-methylbutoxy)naphthalene

  • Molecular Formula : C₁₅H₁₇BrO
  • Molecular Weight : 293.20 g/mol
  • Key Data :
    • Applications : Explored in materials science for liquid crystal formulations .

Comparative Analysis

Structural and Electronic Effects

Compound Substituent at Position 6 Electronic Effect Steric Effect
2-Bromo-6-methoxynaphthalene Methoxy (-OCH₃) Electron-donating Moderate
2-Bromo-6-fluoronaphthalene Fluoro (-F) Electron-withdrawing Low
2-Bromo-6-(bromomethyl)naphthalene Bromomethyl (-CH₂Br) Electron-withdrawing High
2-Bromo-6-(2-bromoethoxy)naphthalene* 2-Bromoethoxy (-OCH₂CH₂Br) Electron-withdrawing (polar) High

*Postulated based on structural analogs.

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Melting Point (°C) Yield (%) Key Application Reference
2-Bromo-6-methoxynaphthalene 121–125 70–85 NSAID intermediates
2-Bromo-6-((2-fluorobenzyl)sulfinyl) 235–237 70 Radioprotective agents
2-Bromo-6-(2-methylbutoxy)naphthalene Not reported 30–60 Liquid crystals

Table 2: Spectroscopic Data Highlights

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-Bromo-6-methoxynaphthalene 3.95 (s, 3H, OCH₃) 154.2 (C-O), 128.3–132.1 (Ar)
2-Bromo-6-((2-fluorobenzyl)sulfinyl) 4.27–4.41 (d, 2H, CH₂) 161.98 (C-F), 54.37 (CH₂-S)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-(2-bromoethoxy)naphthalene, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a naphthol derivative (e.g., 6-hydroxynaphthalene) can react with 1,2-dibromoethane in the presence of a base like K₂CO₃ in DMF. The reaction is optimized by controlling stoichiometry (1:1.2 molar ratio of naphthol to dibromoethane), temperature (room temperature to 60°C), and reaction time (2–4 hours). TLC with n-hexane:ethyl acetate (9:1) monitors progress, and purification involves extraction with ethyl acetate followed by column chromatography .

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

  • Methodological Answer : Purity is assessed using HPLC (C18 reversed-phase column, 0.5% TFA in H₂O/CH₃CN gradient) and GC-MS. Structural confirmation employs 1H NMR^1 \text{H NMR} (δ 7.2–8.3 ppm for aromatic protons, δ 4.3–4.5 ppm for -OCH₂Br) and 13C NMR^{13} \text{C NMR} (C-Br signals at ~30–40 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]+^+ at m/z 331.94) .

Advanced Research Questions

Q. What are the common competing reactions or by-products during synthesis, and how are they mitigated?

  • Methodological Answer : Competing ether cleavage or over-alkylation can occur due to excess dibromoethane. By-products like 6-ethoxy derivatives or di-brominated side products are minimized by strict stoichiometric control and slow reagent addition. Impurities are identified via 1H NMR^1 \text{H NMR} (e.g., absence of residual naphthol protons at δ 5.5 ppm) and removed using selective recrystallization (n-butanol) or preparative HPLC .

Q. How does the electron-withdrawing bromoethoxy group influence further functionalization (e.g., cross-coupling reactions)?

  • Methodological Answer : The bromoethoxy group activates the naphthalene ring for electrophilic substitution but deactivates it toward Suzuki-Miyaura coupling. To enable cross-coupling, the bromine at position 2 is selectively replaced via halogen exchange (Finkelstein reaction) using NaI in acetone. For Pd-catalyzed couplings, microwave-assisted conditions (120°C, 20 min) with Pd(PPh₃)₄ improve yields .

Q. What stability challenges arise during storage, and how are they addressed?

  • Methodological Answer : The compound is light-sensitive and prone to hydrolysis. Storage at 0–6°C under inert gas (N₂/Ar) in amber vials prevents degradation. Stability is monitored via periodic NMR and HPLC; degradation products (e.g., 6-hydroxy derivatives) are quantified using calibration curves .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points or spectral data resolved?

  • Methodological Answer : Discrepancies (e.g., mp 51–54°C vs. 118–126°C for related bromonaphthalenes) arise from polymorphic forms or impurities. Recrystallization from n-hexane/ethyl acetate (1:1) yields a single polymorph. IR spectroscopy (C-Br stretch at 560–600 cm⁻¹) and DSC confirm consistency across batches .

Experimental Design Considerations

Q. What strategies optimize solvent selection for large-scale synthesis?

  • Methodological Answer : DMF is preferred for small-scale reactions due to high polarity, but toluene is substituted for scalability to reduce toxicity. Solvent-free mechanochemical methods (ball milling with K₂CO₃) are emerging alternatives, achieving 85% yield in 1 hour .

Applications in Mechanistic Studies

Q. How is this compound used to study cytochrome P450 interactions?

  • Methodological Answer : The compound serves as a substrate for CYP2A6/2A13 isoforms. Incubation with human liver microsomes (30 min, 37°C) followed by LC-MS/MS analysis identifies metabolites (e.g., epoxides or dihydrodiols). Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.